molecular formula C12H20N4O2 B2678881 Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate CAS No. 2413899-02-0

Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate

Cat. No.: B2678881
CAS No.: 2413899-02-0
M. Wt: 252.318
InChI Key: HDFXJOFQNAASAH-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl carbamate group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of new carbamate derivatives.

Scientific Research Applications

Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and may have similar biological activities.

    Carbamate derivatives: Compounds with carbamate groups often exhibit similar reactivity and can be used in similar applications.

Uniqueness

Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of both the pyrazolo[1,5-a]pyrimidine core and the tert-butyl carbamate group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-8-5-13-10-9(6-14-16(10)7-8)15-11(17)18-12(2,3)4/h6,8,13H,5,7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFXJOFQNAASAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=NN2C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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